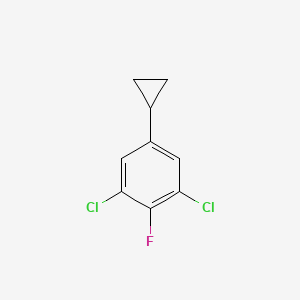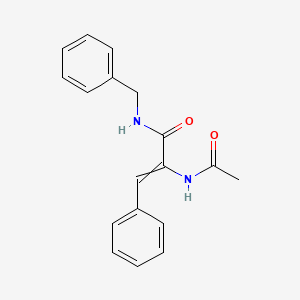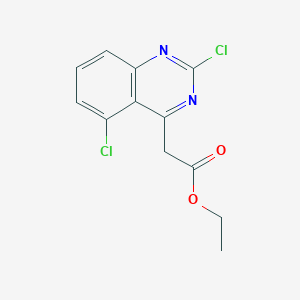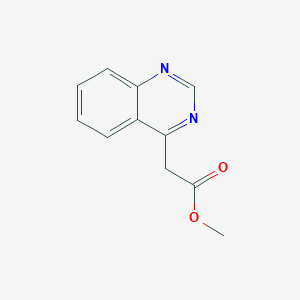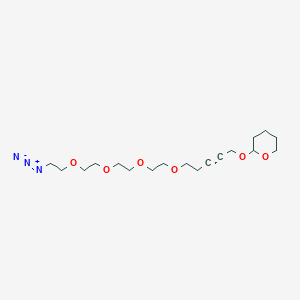
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide is a chemical compound with the molecular formula C18H31N3O6 and a molecular weight of 385.5 g/mol. It is categorized under azides and is known for its applications in click chemistry and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate. This can be achieved by reacting tetrahydro-2H-pyran-2-ol with propargyl bromide in the presence of a base such as potassium carbonate.
PEGylation: The alkyne intermediate is then reacted with polyethylene glycol (PEG) to introduce the PEG4 chain. This step is usually carried out under mild conditions to avoid degradation of the PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Substitution Reactions: Common reagents include sodium azide, and the reactions are often performed in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Triazoles: The primary product formed in click chemistry reactions is a triazole derivative.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
科学研究应用
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the development of advanced materials, including hydrogels and nanomaterials.
作用机制
The mechanism of action of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide primarily involves its participation in click chemistry reactions. The azide group undergoes a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications.
相似化合物的比较
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound shares a similar structure but lacks the PEG4 and azide groups.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: This compound has a similar tetrahydro-2H-pyran-2-yloxy group but differs in its overall structure and functional groups.
Uniqueness
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide is unique due to its combination of the tetrahydro-2H-pyran-2-yloxy group, PEG4 chain, and azide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C18H31N3O6 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
2-[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane |
InChI |
InChI=1S/C18H31N3O6/c19-21-20-7-11-23-13-15-25-17-16-24-14-12-22-8-3-1-4-9-26-18-6-2-5-10-27-18/h18H,2-3,5-17H2 |
InChI 键 |
NLPVDZABDQLAPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC#CCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



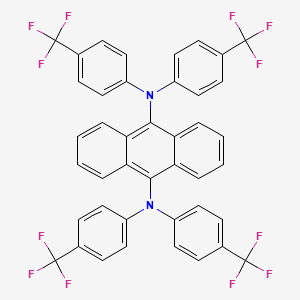
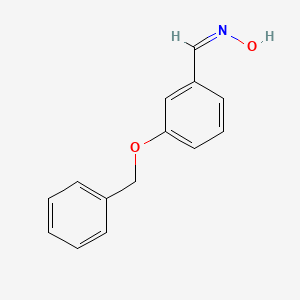
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
